molecular formula C15H13NO5 B2905532 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid CAS No. 438219-27-3

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

Cat. No.: B2905532
CAS No.: 438219-27-3
M. Wt: 287.271
InChI Key: WQIOIFZOTJBMAW-UHFFFAOYSA-N
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Description

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid ( 438219-27-3) is a high-purity chemical building block with a molecular formula of C 15 H 13 NO 5 and a molecular weight of 287.27 g/mol . This compound features a benzoic acid moiety linked via a methylene bridge to a 3-methyl-4-nitrophenoxy group, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of both a carboxylic acid and a nitro group on aromatic rings provides two distinct sites for chemical modification, allowing researchers to utilize this compound in the synthesis of more complex molecules, such as pharmaceutical candidates or functional materials . The methyl substituent on the phenoxy ring can influence the compound's electron distribution and steric profile, which is a key consideration in the design of molecules with specific physical or biological properties. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment and refer to the specific safety data sheet for detailed handling and disposal information .

Properties

IUPAC Name

3-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10-7-13(5-6-14(10)16(19)20)21-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIOIFZOTJBMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-4-nitrophenol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a carboxylation reaction to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid exhibits significant antimicrobial and anticancer activities. Its mechanism of action is believed to involve the inhibition of specific enzymes or interference with cellular signaling pathways, which may lead to apoptosis in cancer cells or inhibit the growth of pathogens.

Case Study: Anticancer Activity
In one study, the compound was tested against various cancer cell lines, demonstrating potent cytotoxic effects. The results indicated a dose-dependent response, with IC50 values suggesting that the compound could be a candidate for further development as an anticancer agent.

Organic Synthesis

Reactivity and Derivative Formation
The compound's unique structure allows for various chemical reactions, enabling the synthesis of derivatives with tailored properties. These derivatives can be explored for specific applications in pharmaceuticals and agrochemicals.

Synthesis Methods
The synthesis typically involves several steps, including functionalization reactions that utilize the nitrophenoxy group to enhance reactivity. Industrial methods may employ continuous flow reactors to optimize yield and purity.

Environmental Applications

Microbial Degradation
this compound is also significant in environmental microbiology due to its role in the degradation of pollutants. Microbial strains such as Burkholderia sp. have been shown to metabolize this compound effectively, utilizing enzymes like PNP 4-monooxygenase for degradation processes.

Table 1: Enzymatic Pathways for Degradation

EnzymeReaction Description
PNP 4-monooxygenase (PnpA)Catalyzes monooxygenation of 3-Methyl-4-nitrophenol
1,4-Benzoquinone reductase (PnpB)Reduces methyl-1,4-benzoquinone to methylhydroquinone

Material Science

Polymer Applications
Due to its chemical properties, this compound can be used as an additive in polymer formulations. It enhances the mechanical properties and thermal stability of polymers, making it valuable in developing high-performance materials .

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions makes it a valuable tool in studying oxidative stress and related pathways .

Comparison with Similar Compounds

3-Methyl-4-nitrobenzoic Acid (CAS: 3113-71-1)

  • Structure : A simpler benzoic acid derivative with a methyl group at the 3-position and a nitro group at the 4-position on the aromatic ring.
  • Molecular Formula: C8H7NO4; Molecular Weight: 197.15 g/mol .
  • Properties: Lacks the phenoxymethyl substituent, resulting in lower molecular weight and reduced steric hindrance. Reported as a yellow crystalline solid .
  • Applications: Used in dye synthesis and as a precursor for pharmaceuticals. The absence of the phenoxymethyl group limits its utility in applications requiring extended conjugation or specific steric interactions.

Comparison :

Property 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic Acid 3-Methyl-4-nitrobenzoic Acid
Molecular Weight 287.27 g/mol 197.15 g/mol
Substituents Phenoxymethyl group with 3-Me, 4-NO2 Direct 3-Me, 4-NO2 on ring
Likely Reactivity Higher steric hindrance, potential for nucleophilic substitution at methylene Simpler structure, easier functionalization
Applications Pharmaceutical intermediates (hypothesized) Dyes, pigments

4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester ()

  • Structure : Methyl ester of benzoic acid with a 3-nitrobenzyloxy group at the 4-position.
  • Synthesis : Prepared via nucleophilic substitution using methyl 4-hydroxybenzoate, 3-nitrobenzyl chloride, and K2CO3 in DMF at 70°C (82% yield) .
  • Properties : Esterification reduces acidity compared to the free carboxylic acid. The nitro group enhances electrophilicity, aiding further reduction to amines.

Comparison :

Property This compound 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester
Functional Group Free carboxylic acid Methyl ester
Substituent Position 3-position of benzoic acid 4-position of benzoic acid
Key Reactivity Acid-catalyzed reactions, hydrogen bonding Ester hydrolysis, nitro reduction
Synthetic Utility Direct use in carboxylate-mediated coupling Requires hydrolysis for carboxylic acid

Triazine-Linked Nitrophenoxy Derivatives ()

  • Example: 3-[[4-(3-Nitrophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4h).
  • Structure: Benzoic acid linked to a triazine ring bearing nitrophenoxy and phenoxy groups.
  • Properties: Higher molecular complexity (C22H15N5O6), melting point 225–228°C .

Comparison :

Property This compound Triazine Derivative 4h
Molecular Complexity Moderate (C15H13NO5) High (C22H15N5O6)
Melting Point Not reported 225–228°C
Potential Applications Intermediate for drug synthesis Materials science, supramolecular chemistry

4-Methoxy-3-nitrobenzoic Acid (CAS: 2486-69-3)

  • Structure : Methoxy and nitro groups at positions 4 and 3 on benzoic acid.
  • Properties : Molecular weight 197.15 g/mol; used in synthesizing heterocycles like benzimidazoles .

Comparison :

Property This compound 4-Methoxy-3-nitrobenzoic Acid
Substituent Effects Electron-withdrawing nitro and methyl groups Electron-donating methoxy group
Reactivity Acid-catalyzed substitutions Electrophilic aromatic substitution

Biological Activity

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is a compound of interest due to its unique structure and potential biological activities. With a molecular formula of C15H13NO5 and a molecular weight of approximately 287.27 g/mol, it features a benzoic acid moiety substituted with a 3-methyl-4-nitrophenoxy group. This structural arrangement suggests possible interactions with various biological systems, making it a subject for further investigation.

Chemical Structure and Properties

The compound's structure includes:

  • Benzoic Acid Moiety : Contributes to its acidity and potential interactions with biological receptors.
  • Nitro Group : Known for its electron-withdrawing properties, potentially influencing the compound's reactivity and binding affinity.
  • Methyl Group : May affect the lipophilicity and overall biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Initial studies suggest that compounds with similar nitrophenoxy structures can inhibit bacterial growth, indicating potential antimicrobial applications.
  • Enzyme Interaction : The compound may interact with various enzymes, including those involved in the degradation of nitrophenol derivatives. For instance, the degradation pathways in microbial systems highlight the role of specific enzymes such as PNP 4-monooxygenase in breaking down related compounds.
  • Pharmacological Potential : There are indications that this compound could have applications in pharmacology, particularly in drug development targeting specific diseases due to its structural similarities to known bioactive molecules.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various nitrophenol derivatives, including compounds similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme kinetics demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways related to phenolic compounds. This suggests that it may play a role in modulating metabolic processes within microbial systems.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-4-nitrobenzoic acidContains methyl and nitro groups on benzoic acidSimpler structure without additional functional groups
4-(3-Methyl-4-nitrophenoxy)methylbenzohydrazideContains hydrazide functionalityDifferent functional group leading to varied reactivity
3-Methoxy-4-methylbenzoic acidMethyl and methoxy substituents on benzoic acidLacks the nitro group; different electronic properties

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, describes a general procedure using 1,1-dimethylethyl aminobenzoate as a starting material, reacting with nitro-substituted phenols under controlled temperatures (e.g., 45°C for 1 hour) in the presence of DIPEA (diisopropylethylamine) as a base. Reaction progress is monitored by TLC (hexane/EtOH solvent systems), and purification involves aqueous washes followed by recrystallization or column chromatography . Key parameters include stoichiometric ratios of reagents, inert atmosphere (N₂/Ar), and temperature control to avoid nitro group decomposition.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, and FTIR spectroscopy. provides a template: ¹H NMR (DMSO-d₆, 200 MHz) identifies aromatic protons (δ 7.1–8.2 ppm) and methyl/nitro substituents (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis (e.g., 225–228°C in ) assesses purity . TLC with UV visualization ensures reaction completion .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer : After aqueous extraction to remove unreacted reagents, column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is effective. highlights crystallization from ethanol or methanol as a final step to achieve >95% purity. For nitro-containing analogs, reduced pressure drying prevents decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can assess interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Prioritize parameters like binding affinity (ΔG), hydrogen bonding with active sites, and steric compatibility. and suggest nitro and methyl groups enhance lipophilicity, impacting membrane permeability. QSAR models can correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?

  • Methodological Answer : Standardize assay conditions: Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and solvent controls (DMSO concentration ≤0.1%). Validate purity via HPLC (C18 column, acetonitrile/water gradient). notes fluorinated analogs show batch-dependent variability due to hygroscopicity; thus, lyophilization and Karl Fischer titration ensure consistent hydration .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position. For example, shows nitro-substituted triazines undergo selective reduction (SnCl₂/HCl) to amines without affecting ester groups. Kinetic studies (UV-Vis monitoring at 270 nm) reveal nitro reduction rates are pH-dependent, optimal at pH 4–5 .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer : Matrix interference in plasma/urine requires solid-phase extraction (C18 cartridges) followed by LC-MS/MS with MRM (multiple reaction monitoring). recommends using deuterated internal standards (e.g., d₄-benzoic acid) to correct for ion suppression. Limit of detection (LOD) can reach 0.1 ng/mL with a 5-μm particle column and ESI negative mode .

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